BenchChemオンラインストアへようこそ!

Dimetridazole-carboxylic acid sodium

Nitroimidazole metabolism Residue depletion Veterinary drug monitoring

Dimetridazole-carboxylic acid sodium (CAS 1563‑97‑9) is the sodium salt of 1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid, the quantitatively predominant terminal metabolite of the veterinary nitroimidazole dimetridazole. In turkeys, this carboxylic acid metabolite accounts for 25.8 % of the total excreted drug-related material, substantially exceeding the 9.4 % contribution of the more commonly monitored hydroxy metabolite HMMNI.

Molecular Formula C5H4N3NaO4
Molecular Weight 193.094
CAS No. 1563-97-9
Cat. No. B3011948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimetridazole-carboxylic acid sodium
CAS1563-97-9
Molecular FormulaC5H4N3NaO4
Molecular Weight193.094
Structural Identifiers
SMILESCN1C(=CN=C1C(=O)[O-])[N+](=O)[O-].[Na+]
InChIInChI=1S/C5H5N3O4.Na/c1-7-3(8(11)12)2-6-4(7)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
InChIKeyREQSOEKBVDIFMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimetridazole-Carboxylic Acid Sodium (CAS 1563-97-9) – Product-Specific Evidence Guide for Procurement and Analytical Selection


Dimetridazole-carboxylic acid sodium (CAS 1563‑97‑9) is the sodium salt of 1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid, the quantitatively predominant terminal metabolite of the veterinary nitroimidazole dimetridazole. In turkeys, this carboxylic acid metabolite accounts for 25.8 % of the total excreted drug-related material, substantially exceeding the 9.4 % contribution of the more commonly monitored hydroxy metabolite HMMNI [1]. The compound is supplied as a neat analytical standard with certified purity (≥90.0 % by HPLC) and is explicitly classified under pharmaceutical and veterinary metabolites . Its primary value lies in serving as a metabolite-specific reference material for residue monitoring programmes, pharmacokinetic studies, and synthetic chemistry applications where the free acid or alternative salt forms are unsuitable.

Why Dimetridazole-Carboxylic Acid Sodium Cannot Be Replaced by Parent Drug, Free Acid, or Hydroxy Metabolite Standards


Nitroimidazole residue analysis and metabolite profiling demand chemically authentic reference materials that match the target analyte in ionisation behaviour, chromatographic retention, and solubility. Substituting the sodium salt with the parent drug dimetridazole (CAS 551‑92‑8) fails because the parent lacks the 2‑carboxylate moiety, resulting in different mass spectrometric transitions and reversed‑phase retention times [1]. Using the free acid (CAS 3994‑53‑4) introduces lower aqueous solubility that can compromise stock solution preparation at the millimolar concentrations required for LC‑MS/MS calibration . The hydroxy metabolite HMMNI (CAS 936‑05‑0) is a different chemical entity altogether, representing a minor excretory pathway (9.4 % vs. 25.8 % for the carboxylic acid metabolite), and cannot serve as a proxy for the carboxylic acid fraction in mass‑balance or depletion studies [1]. These intrinsic property differences mean that a procurement specification for a dimetridazole metabolite standard must explicitly designate the sodium carboxylate form to ensure analytical method integrity and regulatory defensibility.

Quantitative Differentiation Evidence for Dimetridazole-Carboxylic Acid Sodium Relative to Key Comparators


Metabolic Abundance: Carboxylic Acid Metabolite (25.8%) vs. Hydroxy Metabolite HMMNI (9.4%) in Turkeys

In turkeys receiving oral dimetridazole, the carboxylic acid metabolite (1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid) constitutes 25.8 % of the total excreted drug‑related material, making it the single most abundant excretory form. By contrast, the hydroxy metabolite 2‑hydroxymethyl‑1‑methyl‑5‑nitroimidazole (HMMNI), which is the target of most regulatory residue methods, accounts for only 9.4 % [1]. The sodium salt of the carboxylic acid metabolite therefore provides a more representative analytical marker for total drug exposure and depletion kinetics.

Nitroimidazole metabolism Residue depletion Veterinary drug monitoring

Aqueous Solubility: Sodium Carboxylate Salt vs. Free Carboxylic Acid Form

The sodium salt form of 1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid exhibits enhanced aqueous solubility compared to the free acid (CAS 3994‑53‑4). While the free acid has limited water solubility (characteristic of nitro‑imidazole‑carboxylic acid derivatives) , the sodium carboxylate is reported as freely water‑soluble, facilitating preparation of primary stock solutions at concentrations suitable for LC‑MS/MS calibration without organic co‑solvents . This is a general salt‑form advantage consistent with the ionisation of the carboxylate group.

Standard preparation LC-MS/MS calibration Solubility enhancement

Certified Analytical Standard Purity: Sodium Salt (≥90% HPLC) vs. Free Acid Research-Grade (Typically 95%, Non-Certified)

Dimetridazole‑carboxylic acid sodium is available as a characterised analytical standard with a minimum HPLC purity specification of ≥90.0 % from the Dr. Ehrenstorfer reference material product line (DRE‑C12772035) . In contrast, the free acid (CAS 3994‑53‑4) is predominantly supplied as a research‑grade chemical with purity statements (e.g., 95 %+) that lack the full characterisation certificate (COA with chromatographic and qNMR data) required for use as a certified reference material in ISO/IEC 17025 accredited laboratories .

Reference material Method validation ISO/IEC 17025

Synthetic Intermediate Utility: Defined Role in Carboxamide Synthesis per Patent US3715364

United States Patent US 3,715,364 (Merck & Co., 1973) explicitly describes the preparation and use of the sodium and potassium salts of 1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid as intermediates for the synthesis of 1‑substituted‑5‑nitroimidazole‑2‑carboxamides, which are active against histomoniasis and trichomoniasis [1]. The patent teaches that the alkali metal salt form is preferred for subsequent conversion to the acid chloride or direct amidation, as it avoids the solubility and reactivity limitations of the free acid. Neither the hydroxy metabolite HMMNI nor the parent drug dimetridazole can serve this synthetic role because they lack the 2‑carboxylate functional handle.

Nitroimidazole carboxamides Antiparasitic drug discovery Patent synthesis

High-Value Application Scenarios for Dimetridazole-Carboxylic Acid Sodium Based on Evidence-Linked Differentiation


Regulatory Residue Depletion Studies Requiring Quantitative Mass Balance of the Dominant Metabolite Fraction

In veterinary residue depletion studies submitted for maximum residue limit (MRL) establishment or import tolerance applications, regulators increasingly expect mass balance data that account for the major excretory metabolites. The finding that 1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid represents 25.8 % of the total excreted dose in turkeys—versus only 9.4 % for HMMNI [1]—means that analytical methods calibrated with the sodium salt of the carboxylic acid metabolite capture the dominant residue fraction. This supports more robust withdrawal period calculations and reduces the risk of underestimating consumer exposure compared to methods relying solely on HMMNI or parent drug quantification.

ISO/IEC 17025 Accredited Laboratory Method Validation Using Certified Reference Materials

Accredited testing laboratories performing nitroimidazole residue analysis under ISO/IEC 17025 require certified reference standards with documented purity, traceability, and uncertainty. The Dr. Ehrenstorfer DRE‑C12772035 standard of dimetridazole‑carboxylic acid sodium, supplied with a certificate of analysis confirming ≥90.0 % purity by HPLC , meets these requirements. The free acid (CAS 3994‑53‑4), typically sold as a research chemical without full certification, cannot fulfil the same role without costly in‑house characterisation. The sodium salt's certified standard status directly supports audit‑ready method validation and proficiency testing participation.

Synthesis of 1‑Substituted‑5‑Nitroimidazole‑2‑Carboxamide Libraries for Antiparasitic Screening

According to patent US 3,715,364, the sodium salt of 1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid is the preferred intermediate for the preparation of 5‑nitroimidazole‑2‑carboxamides with activity against Histomonas meleagridis and Trichomonas spp. [2]. Medicinal chemistry teams engaged in antiparasitic drug discovery can bypass the multi‑step oxidation of dimetridazole's 2‑methyl group by procuring the pre‑formed sodium carboxylate. This enables direct amidation or acid chloride formation, reducing synthetic step count and improving atom economy. The compound's water solubility further simplifies aqueous work‑up compared to the free acid.

Metabolite‑Specific LC‑MS/MS Method Development Distinguishing Carboxylic Acid from Hydroxy Metabolite Pathways

The carboxylic acid and hydroxy metabolites of dimetridazole arise from divergent oxidative pathways: the 2‑methyl group is either fully oxidised to the carboxylic acid (25.8 % abundance) or partially oxidised to the hydroxymethyl derivative HMMNI (9.4 %) [1]. Chromatographic methods that employ only HMMNI as the metabolite marker miss the predominant pathway. By incorporating the sodium salt standard into LC‑MS/MS method development, analysts can establish distinct MRM transitions (e.g., m/z 194→m/z 150 for the carboxylate vs. m/z 158→m/z 111 for HMMNI), enabling simultaneous, pathway‑discriminating quantification. This dual‑marker approach provides forensic-level confidence in identifying the source nitroimidazole administered.

Quote Request

Request a Quote for Dimetridazole-carboxylic acid sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.